molecular formula C12H25NO B8372232 1-(2-Aminopropoxy)-2,2,5,5-tetramethylcyclopentane

1-(2-Aminopropoxy)-2,2,5,5-tetramethylcyclopentane

Cat. No. B8372232
M. Wt: 199.33 g/mol
InChI Key: XGRPOFLQOANNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04698231

Procedure details

N-Cbz-1-(2-Aminopropoxy)-2,2,3,5-tetramethylcyclopentane is dissolved in CH3OH and hydrogenated over 5% Pd/C in a Parr hydrogenation apparatus. When the reaction is complete the mixture is filtered through Celite and concnetrated to yield 1-(2-amino-propoxy)-2,2,5,5-tetramethylcyclopentane.
Name
N-Cbz-1-(2-Aminopropoxy)-2,2,3,5-tetramethylcyclopentane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:11][CH:12]([CH3:24])[CH2:13][O:14][CH:15]1[CH:19]([CH3:20])[CH2:18][CH:17](C)[C:16]1([CH3:23])[CH3:22])(OCC1C=CC=CC=1)=O.[CH3:25]O>[Pd]>[NH2:11][CH:12]([CH3:24])[CH2:13][O:14][CH:15]1[C:16]([CH3:22])([CH3:23])[CH2:17][CH2:18][C:19]1([CH3:20])[CH3:25]

Inputs

Step One
Name
N-Cbz-1-(2-Aminopropoxy)-2,2,3,5-tetramethylcyclopentane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NC(COC1C(C(CC1C)C)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered through Celite

Outcomes

Product
Name
Type
product
Smiles
NC(COC1C(CCC1(C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.